molecular formula C13H18FNO B12337170 3-Piperidinemethanol,4-(4-fluorophenyl)-1-methyl-

3-Piperidinemethanol,4-(4-fluorophenyl)-1-methyl-

Cat. No.: B12337170
M. Wt: 223.29 g/mol
InChI Key: MTPBJZJBULTHST-WDEREUQCSA-N
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Description

3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl- is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol It is characterized by the presence of a piperidine ring substituted with a hydroxymethyl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl- typically involves the reaction of piperidine derivatives with appropriate fluorinated aromatic compounds. One common method involves the reduction of 4-(4-fluorophenyl)-1-methylpiperidine-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Piperidinemethanol, 4-(4-chlorophenyl)-1-methyl-
  • 3-Piperidinemethanol, 4-(4-bromophenyl)-1-methyl-
  • 3-Piperidinemethanol, 4-(4-methylphenyl)-1-methyl-

Uniqueness

3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl- is unique due to the presence of the fluorine atom on the aromatic ring, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .

Properties

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

[(3S,4R)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol

InChI

InChI=1S/C13H18FNO/c1-15-7-6-11(10(8-15)9-16)12-4-2-3-5-13(12)14/h2-5,10-11,16H,6-9H2,1H3/t10-,11+/m0/s1

InChI Key

MTPBJZJBULTHST-WDEREUQCSA-N

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)CO)C2=CC=CC=C2F

Canonical SMILES

CN1CCC(C(C1)CO)C2=CC=CC=C2F

Origin of Product

United States

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